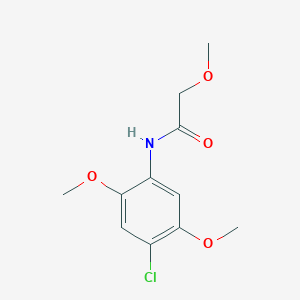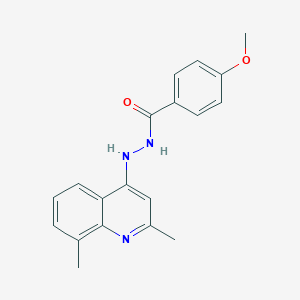
2-oxo-N'-(phenoxyacetyl)-2H-chromene-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxo-N'-(phenoxyacetyl)-2H-chromene-3-carbohydrazide, also known as PAC, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. PAC belongs to the class of chromene derivatives and has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Wirkmechanismus
The exact mechanism of action of 2-oxo-N'-(phenoxyacetyl)-2H-chromene-3-carbohydrazide is still unclear, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, cancer, and microbial growth. 2-oxo-N'-(phenoxyacetyl)-2H-chromene-3-carbohydrazide has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. It has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. Additionally, 2-oxo-N'-(phenoxyacetyl)-2H-chromene-3-carbohydrazide has been shown to inhibit the growth of bacteria and fungi by disrupting their cell wall and membrane.
Biochemical and Physiological Effects:
2-oxo-N'-(phenoxyacetyl)-2H-chromene-3-carbohydrazide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in various animal models of inflammation. 2-oxo-N'-(phenoxyacetyl)-2H-chromene-3-carbohydrazide has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Additionally, 2-oxo-N'-(phenoxyacetyl)-2H-chromene-3-carbohydrazide has been shown to exhibit anti-microbial activity against various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-oxo-N'-(phenoxyacetyl)-2H-chromene-3-carbohydrazide is its broad range of biological activities, which makes it a promising candidate for the development of novel therapeutics. 2-oxo-N'-(phenoxyacetyl)-2H-chromene-3-carbohydrazide is also relatively easy to synthesize, which makes it a cost-effective compound for research purposes. However, one of the limitations of 2-oxo-N'-(phenoxyacetyl)-2H-chromene-3-carbohydrazide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of 2-oxo-N'-(phenoxyacetyl)-2H-chromene-3-carbohydrazide is still unclear, which can make it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the research on 2-oxo-N'-(phenoxyacetyl)-2H-chromene-3-carbohydrazide. One of the main areas of focus is the development of novel 2-oxo-N'-(phenoxyacetyl)-2H-chromene-3-carbohydrazide derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-oxo-N'-(phenoxyacetyl)-2H-chromene-3-carbohydrazide and its potential therapeutic applications in various diseases. Another area of focus is the development of 2-oxo-N'-(phenoxyacetyl)-2H-chromene-3-carbohydrazide-based drug delivery systems for targeted drug delivery to specific tissues or cells. Finally, more studies are needed to evaluate the safety and toxicity of 2-oxo-N'-(phenoxyacetyl)-2H-chromene-3-carbohydrazide in vivo to determine its potential as a therapeutic agent.
Synthesemethoden
2-oxo-N'-(phenoxyacetyl)-2H-chromene-3-carbohydrazide can be synthesized through a multi-step process involving the condensation of phenoxyacetic acid with 4-hydroxycoumarin followed by the reaction with hydrazine hydrate and acetic anhydride. The final product is obtained through the purification of the crude product using column chromatography. The purity of the final product can be confirmed using various spectroscopic techniques such as IR, NMR, and Mass spectrometry.
Wissenschaftliche Forschungsanwendungen
2-oxo-N'-(phenoxyacetyl)-2H-chromene-3-carbohydrazide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. 2-oxo-N'-(phenoxyacetyl)-2H-chromene-3-carbohydrazide has also been shown to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, 2-oxo-N'-(phenoxyacetyl)-2H-chromene-3-carbohydrazide has been shown to exhibit anti-microbial activity against various bacteria and fungi.
Eigenschaften
IUPAC Name |
2-oxo-N'-(2-phenoxyacetyl)chromene-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c21-16(11-24-13-7-2-1-3-8-13)19-20-17(22)14-10-12-6-4-5-9-15(12)25-18(14)23/h1-10H,11H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEOQJJCLFZKJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{[2-(4-bromobenzylidene)hydrazino]carbonyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5770528.png)
![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5770529.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B5770531.png)
![4-nitrobenzaldehyde {7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone](/img/structure/B5770544.png)
![2-{[4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5770554.png)


![N-ethyl-3-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5770575.png)
![5-methyl-4-{[(4-methyl-2-pyridinyl)amino]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5770576.png)
![3-[(2-propylpentanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5770577.png)
![2-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5770591.png)